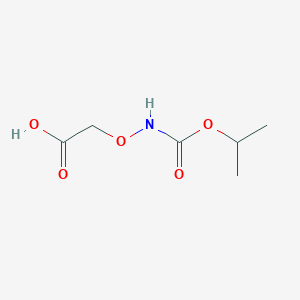
2-(((Isopropoxycarbonyl)amino)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Isopropoxycarbonyl)amino)oxy)acetic acid is a chemical compound with the molecular formula C6H11NO5 It is known for its unique structure, which includes an isopropoxycarbonyl group and an aminooxy group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid typically involves the reaction of isopropyl chloroformate with aminooxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((Isopropoxycarbonyl)amino)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((Isopropoxycarbonyl)amino)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: A related compound with similar functional groups but different structural features.
Isopropyl chloroformate: Used in the synthesis of 2-(((Isopropoxycarbonyl)amino)oxy)acetic acid, it shares some chemical properties.
Acetic acid derivatives: Other compounds with acetic acid backbones that exhibit different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(propan-2-yloxycarbonylamino)oxyacetic acid |
InChI |
InChI=1S/C6H11NO5/c1-4(2)12-6(10)7-11-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
OHQWGPIFBAYKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















